Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.2680.
Métodos De Preparación
The synthesis of Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In the laboratory, the preparation of this compound typically involves the use of boron reagents and palladium catalysts under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the formyl and methoxy groups, which can participate in different chemical transformations.
Oxidation: The formyl group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate has a wide range of applications in scientific research. It is used in the synthesis of various heterocyclic compounds, which are of interest due to their biological activities.
In addition to its use in medicinal chemistry, this compound is also employed in the development of new materials and agrochemicals. Its versatility and reactivity make it a valuable building block for the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to the inhibition or activation of specific biochemical processes. The exact mechanism of action can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate can be compared to other similar compounds, such as Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate and Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate. These compounds share similar structural features but differ in the position of the methoxy group on the phenyl ring .
The uniqueness of this compound lies in its specific reactivity and applications. The position of the methoxy group can influence the compound’s chemical properties and reactivity, making it suitable for specific synthetic and research applications .
Conclusion
This compound is a versatile and valuable compound in scientific research. Its unique chemical properties and reactivity make it suitable for various applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo different chemical reactions and its potential as a building block for complex organic molecules highlight its significance in the field of synthetic chemistry.
Propiedades
Fórmula molecular |
C15H13NO4 |
---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
methyl 2-formyl-6-(2-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-14-6-4-3-5-10(14)12-8-7-11(15(18)20-2)13(9-17)16-12/h3-9H,1-2H3 |
Clave InChI |
JSXPOGLFHXNTBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC(=C(C=C2)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.